molecular formula C10H7F3N2O2 B2738516 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate CAS No. 743471-41-2

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate

Cat. No.: B2738516
CAS No.: 743471-41-2
M. Wt: 244.173
InChI Key: LFYQAFBHFCLZQI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate is a fluorinated organic compound with the molecular formula C10H7F3N2O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate typically involves the reaction of 2-cyanophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate stands out due to its specific combination of a trifluoroethyl group and a cyanophenyl moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high metabolic stability and specific interactions with biological targets .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQAFBHFCLZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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